molecular formula C14H19N3O4 B103541 H-Gly-ala-phe-OH CAS No. 17922-87-1

H-Gly-ala-phe-OH

Cat. No. B103541
CAS RN: 17922-87-1
M. Wt: 293.32 g/mol
InChI Key: MZZSCEANQDPJER-UHFFFAOYSA-N
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Description

H-Gly-ala-phe-OH, also known as N-glycyl-L-alanyl-L-phenylalanine, is a dipeptide that is widely used in scientific research. It is a synthetic dipeptide composed of two amino acids, glycine and L-phenylalanine. It is used to study the effects of dipeptides on various biochemical and physiological processes.

Scientific Research Applications

  • Conformational Studies and Disease Understanding

    • (Owen et al., 2012) conducted a comparative theoretical study to explore how the hydroxyl radical (•OH) might initiate the unfolding of amino acid residues like Gly and Ala. Their findings are significant for understanding the mechanism behind rapid peptide and protein unfolding, a process implicated in diseases like Alzheimer's.
  • NMR Spectroscopy and Peptide Analysis

    • (Merutka et al., 1995) used NMR spectroscopy to study proton chemical shifts in disordered linear peptides, including those with H-Gly-ala-phe-OH. Their work aids in the interpretation of NMR data for understanding peptide structures.
  • Peptide Synthesis and Biological Activity

    • (Neubert et al., 1985) investigated the synthesis of cyclic and cyclically branched tachykinin partial sequences, including those similar to this compound. This research provides insights into dual agonistic and antagonistic effects of such peptides.
  • Uremic Toxins and Inhibitory Activity

    • (Abiko et al., 1978) discovered a dipeptide with inhibitory activity against PHA-induced lymphocyte transformation, contributing to the understanding of uremic toxins' structure-activity relationships.
  • Peptide Bond Formation Studies

    • (Kuhl et al., 1992) researched protease-catalyzed peptide synthesis, providing valuable insights into the enzymatic mechanisms involved in forming peptide bonds.
  • Amino Acid and Peptide Hydrolysis

    • (Cho and Haynes, 1985) synthesized esters of metronidazole with various amino acids, including phenylalanine (Phe), to study their hydrolysis, crucial for understanding drug metabolism.
  • Transport Mechanisms in Biological Systems

    • (Tiruppathì et al., 1990) explored the transport interaction between neutral dipeptides and tripeptides, shedding light on the transport mechanisms in renal systems.
  • Isomerization in Oligopeptides

    • (Grathwohl and Wüthrich, 1981) investigated the cis-trans isomerization of X-Pro bonds in oligopeptides, contributing to the understanding of protein folding kinetics.
  • Peptide Fragmentation Studies

    • (Harrison, 2002) examined the fragmentation reactions of protonated peptides containing phenylalanine, providing insights relevant for mass spectrometry analysis of peptides.
  • Peptide Coordination with Metal Ions

    • (Koleva et al., 2007) characterized the coordination ability of the dipeptide alanylphenylalanine with gold (Au(III)), highlighting the potential applications in bioinorganic chemistry.

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling "H-Gly-ala-phe-OH" . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Peptides are central compounds in the pharmaceutical industry, providing both final medications and lead compounds for the preparation of peptidomimetic or non-peptidic pharmaceuticals . Therefore, there is a resurgence of interest in the synthesis of synthetic peptides .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for H-Gly-ala-phe-OH involves the solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Rink amide resin", "Fmoc-Gly-OH", "Fmoc-Ala-OH", "Fmoc-Phe-OH", "HOBt", "DIC", "DMF", "DCM", "TFA", "DIEA", "Anhydrous ether", "Diisopropylethylamine" ], "Reaction": [ "Attach Fmoc-Gly-OH to Rink amide resin using DIC and HOBt in DMF", "Remove Fmoc protecting group using 20% piperidine in DMF", "Add Fmoc-Ala-OH using DIC and HOBt in DMF", "Remove Fmoc protecting group using 20% piperidine in DMF", "Add Fmoc-Phe-OH using DIC and HOBt in DMF", "Remove Fmoc protecting group using 20% piperidine in DMF", "Cleave peptide from resin using TFA, water, and DIEA", "Purify peptide using HPLC", "Confirm purity using analytical HPLC and mass spectrometry" ] }

CAS RN

17922-87-1

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

2-[2-[(2-aminoacetyl)amino]propanoylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C14H19N3O4/c1-9(16-12(18)8-15)13(19)17-11(14(20)21)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,18)(H,17,19)(H,20,21)

InChI Key

MZZSCEANQDPJER-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-])NC(=O)C[NH3+]

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN

Other CAS RN

17922-87-1

sequence

GAF

synonyms

Gly-Ala-Phe
Gly-L-Ala-L-Phe
glycyl-alanyl-phenylalanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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